molecular formula C8H6N2S B12583518 4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole CAS No. 260053-86-9

4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole

Cat. No.: B12583518
CAS No.: 260053-86-9
M. Wt: 162.21 g/mol
InChI Key: NSACDCPGEKLKKZ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Chemical Sciences

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the cornerstone of medicinal chemistry and materials science. amazonaws.comnih.gov Their structural diversity and ability to engage in various noncovalent interactions make them ideal scaffolds for designing molecules that can interact with biological targets. amazonaws.comresearchgate.net When these individual rings are fused together, they create polycyclic systems with unique, often enhanced, electronic and steric properties compared to their monocyclic precursors. nih.govresearchgate.net

Fused heterocyclic compounds are of paramount importance in drug discovery, with a vast number of pharmaceuticals containing these structural motifs. researchgate.netnih.gov Their rigid frameworks can precisely orient functional groups to fit into the active sites of enzymes or receptors, leading to high potency and selectivity. amazonaws.com The fusion of different heterocyclic rings, such as those containing nitrogen, sulfur, or oxygen, allows chemists to fine-tune the molecule's properties, including its reactivity, lipophilicity, and metabolic stability. nih.gov Research in this area is driven by the continuous search for novel therapeutic agents with improved efficacy against a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govrsc.org

Overview of Pyrrole-Thiophene-Imidazole Fused Ring Systems

The fusion of pyrrole (B145914), thiophene (B33073), and imidazole (B134444) rings results in a tricyclic heteroaromatic system with a rich chemical profile. Each constituent ring contributes distinct properties:

Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom. It is a key component of many biologically essential molecules. nih.gov

Thiophene: The sulfur analog of pyrrole, known for its stability and specific electronic contributions. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net

Imidazole: A five-membered ring with two nitrogen atoms. It is a fundamental building block in many natural products, including the amino acid histidine. nih.gov The imidazole ring can act as both a hydrogen bond donor and acceptor, making it a crucial pharmacophore for interacting with biological targets. researchgate.netnih.gov

When fused, these rings create a larger, planar, and electron-rich system. The specific arrangement of the rings, known as the mode of fusion, dictates the final properties of the molecule. For instance, the fusion of a thiophene ring to an imidazole ring can result in isomers like thieno[2,3-d]imidazole or thieno[3,2-d]imidazole, each with a distinct electronic distribution and reactivity pattern. The subsequent fusion of a pyrrole ring creates an even more complex system, such as the 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold, where the nitrogen atom of the pyrrole ring is at a bridgehead position. nih.gov This arrangement locks the molecule into a specific conformation, which is a highly desirable trait in the design of targeted therapeutic agents.

Scope and Research Trajectory of this compound and Related Structures

While direct research on the specific isomer This compound is not extensively documented in publicly available literature, the research trajectory for this class of compounds can be inferred from studies on its close structural analogs and isomers. The primary focus of research on related thieno-imidazole and pyrrolo-imidazole fused systems lies in medicinal chemistry, particularly in oncology and immunology.

For example, derivatives of the isomeric thieno[2,3-d]imidazole core have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway. nih.govresearchgate.net The STING pathway is a critical component of the innate immune system that, when activated, can lead to a powerful anti-tumor response. nih.gov Researchers have designed and synthesized novel thieno[2,3-d]imidazole derivatives that can activate this pathway, demonstrating significant tumor growth inhibition in preclinical models. nih.govresearchgate.net

Similarly, other fused thieno-pyrimidine systems, which share structural similarities with thieno-imidazoles, have been investigated as inhibitors of key cellular signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. nih.gov The development of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives has shown promise in targeting metastatic melanoma. nih.gov The synthetic strategies to access these complex fused systems often involve multi-component reactions or metal-catalyzed cross-coupling and cyclization reactions, which allow for the efficient construction of diverse molecular libraries for biological screening. nih.govrsc.org

The research on these related structures suggests a clear and promising trajectory for novel isomers like this compound. Future investigations will likely focus on:

Development of Novel Synthetic Routes: Creating efficient and versatile synthetic methods to access the this compound core and its derivatives. nih.gov

Biological Screening: Evaluating these new compounds for activity in various therapeutic areas, with a primary focus on their potential as kinase inhibitors, immunomodulatory agents, or anti-proliferative agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize biological activity and drug-like properties. nih.gov

The table below summarizes key research findings on structurally related fused heterocyclic systems, highlighting the potential areas of application for the this compound class.

Fused SystemResearch FocusKey FindingsPotential Application
Thieno[2,3-d]imidazole Derivatives Immunology / OncologyAct as potent agonists of the human STING pathway, inducing anti-tumor immunity. nih.govresearchgate.netCancer Immunotherapy
Thieno[3,2-d]pyrimidine (B1254671) Derivatives OncologyInhibit the PI3Kα enzyme, suppressing cancer cell proliferation. nih.govTargeted Cancer Therapy
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivatives OncologyShowed significant inhibition of metastatic nodules in a pulmonary metastatic melanoma model. nih.govAnti-metastatic Agents
Dihydro-1H-pyrrolo[1,2-a]imidazole-diones NeuroscienceAct as potent cognition enhancers by reversing scopolamine-induced amnesia. nih.govTreatment of Cognitive Disorders

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260053-86-9

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

3-thia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),4,8,10-tetraene

InChI

InChI=1S/C8H6N2S/c1-2-7-9-6-3-5-11-8(6)10(7)4-1/h1-5,9H

InChI Key

NSACDCPGEKLKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)NC3=C2SC=C3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole and Analogous Fused Architectures

Strategic Design of Precursors for 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole Synthesis

The success of any synthetic route hinges on the careful design and selection of its starting materials. This is particularly true for complex, multi-ring systems where the functionality of the precursors dictates the feasibility and outcome of the subsequent cyclization steps.

The rational design of a synthesis for the this compound core begins with the selection of appropriate building blocks that contain the pre-formed thiophene (B33073), pyrrole (B145914), or imidazole (B134444) moieties. The choice of starting materials is guided by their commercial availability, ease of synthesis, and the presence of functional groups that can facilitate the key bond-forming reactions.

For constructing the thieno[3,2-d]imidazole portion, a common strategy involves starting with a suitably functionalized thiophene ring. For instance, aminothiophene derivatives, such as those derived from the Gewald reaction, are highly versatile precursors. nih.govnih.govacs.org These compounds bear an amino group and often a vicinal ester or cyano group, which are primed for cyclization to form an adjacent ring.

To introduce the pyrrolo[1,2-a]imidazole segment, one could envision starting with a 2-aminopyrrole or a functionalized imidazole. For example, the synthesis of related pyrrolo[1,2-a]imidazoles has utilized γ-lactams which are converted to pyrrolidine (B122466) precursors, or direct condensation of aminopyrrolines with halocarbonyl compounds. nih.gov A key precursor for forming the imidazole ring fused to a pyrrole is often a 1,2-diaminopyrrole derivative or a pyrrole bearing a nitrogen nucleophile and an adjacent electrophilic center.

A plausible set of starting materials for the target molecule could therefore include:

An aminothiophene carboxylate to build the thieno[d] portion of the imidazole.

A functionalized pyrrole , such as a 2-formyl-1-(cyanomethyl)pyrrole, which provides the atoms for the fused pyrrole and part of the imidazole ring.

The table below summarizes potential starting materials and their roles in the synthesis of analogous fused heterocyclic systems.

Starting MaterialRole in SynthesisTarget Ring SystemReference
Gewald's AminothiophenesProvides the thiophene ring and an amino group for cyclization.Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine nih.govacs.org
4-Bromoimidazole-5-carbaldehydeProvides a pre-formed imidazole ring for thiophene annulation.Thieno[2,3-d]imidazole rsc.org
γ-Lactams (e.g., 2-pyrrolidinone)Precursor to the pyrrole ring for imidazole annulation.Pyrrolo[1,2-a]imidazole nih.gov
2-Aminothiophene-3-carbonitrileFoundation for building a fused pyrimidine (B1678525), which can be a precursor to imidazole.Thieno[3,2-d]pyrimidine (B1254671) researchgate.net

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.com For the this compound core, several disconnection strategies can be proposed.

A logical approach involves the disconnection of the imidazole ring, as it is often formed in the final steps of polyheterocyclic synthesis. This leads to two main retrosynthetic pathways:

Pathway A: This pathway involves disconnecting the C-N bonds of the imidazole ring that are part of the pyrrole and thiophene fusion.

Disconnection 1 (C=N bond of imidazole): This disconnection reveals a key intermediate: a 2-(pyrrol-1-yl)thieno[3,2-d]imidazol-amine derivative. This intermediate could be formed from a 2-amino-3-cyanothiophene and a pyrrole derivative.

Disconnection 2 (Thiophene-Imidazole fusion): A further disconnection at the thieno-imidazole junction suggests a precursor like a substituted 2-aminopyrrole and a thiophene bearing two electrophilic sites.

Pathway B: This strategy focuses on building the fused system by first constructing a thieno[3,2-b]pyrrole core, followed by the annulation of the imidazole ring.

Disconnection 1 (Imidazole ring formation): This breaks down the imidazole ring to a diamino-functionalized thieno[3,2-b]pyrrole. Such an intermediate could be cyclized with a one-carbon electrophile (e.g., formic acid or a derivative) to close the imidazole ring.

Disconnection 2 (Pyrrole ring formation): The thieno[3,2-b]pyrrole itself can be disconnected, leading back to a 3-aminothiophene and a suitable two-carbon electrophile, a strategy used in the synthesis of related systems. nih.gov

This analysis, inspired by synthetic routes for analogous structures like furo[2,3-g] nih.govnih.govbenzothiazoles and imidazo[5,1-c] nih.govrsc.orgoxazines, provides a logical roadmap for the synthesis. researchgate.netresearchgate.net The choice of pathway would depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Approaches to this compound Derivatives

The assembly of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more efficient one-pot and domino reactions.

Conventional multi-step synthesis provides a robust and controlled method for constructing complex heterocyclic systems. This approach involves a sequence of discrete reaction steps, including cycloadditions and condensations, with isolation and purification of intermediates at each stage.

A plausible multi-step synthesis for a this compound derivative could begin with the formation of a thieno[3,2-d]pyrimidine core, which serves as a versatile intermediate. researchgate.netnih.gov

Step 1: Thieno[3,2-d]pyrimidine Synthesis: Starting from an ethyl 2-aminothiophene-3-carboxylate, reaction with formamide (B127407) or a similar reagent can yield a thieno[3,2-d]pyrimidin-4-one.

Step 2: Functionalization: The pyrimidinone can be chlorinated using phosphoryl chloride (POCl₃) to produce a 4-chlorothieno[3,2-d]pyrimidine. This chloro-derivative is an excellent electrophile for subsequent nucleophilic substitution.

Step 3: Introduction of the Pyrrole Moiety: The 4-chloro intermediate can react with a pyrrole-based nucleophile, for example, the sodium salt of 2-aminopyrrole, in an SNAr reaction to form a 4-(pyrrol-2-ylamino)thieno[3,2-d]pyrimidine.

Step 4: Imidazole Ring Closure: The final cyclization to form the fused pyrrolo[1,2-a]imidazole ring system would likely involve an intramolecular condensation. This might require activation of one of the pyrrole ring carbons, followed by attack from one of the pyrimidine nitrogen atoms, possibly under acidic or thermal conditions, leading to the target tetracyclic structure.

Another approach could involve a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. uchicago.edunih.gov For instance, a thieno-fused azomethine ylide could undergo a cycloaddition with an appropriate dipolarophile to construct the pyrrole ring onto a pre-formed thieno-imidazole scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. scielo.org.mx

The synthesis of the closely related pyrrolo[1,2-a]thieno[3,2-e]pyrimidine system has been successfully achieved via a one-pot, three-component cascade reaction. nih.govnih.govacs.org This strategy can be adapted for the synthesis of the this compound core. A hypothetical MCR could involve:

Component 1: A Gewald aminothiophene (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate).

Component 2: A 1,3-dicarbonyl compound or a derivative that can form the pyrrole ring, such as 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to 1,4-dicarbonyls).

Component 3: An ammonia (B1221849) source, like ammonium (B1175870) acetate, to provide the nitrogen atom for the imidazole ring.

The reaction would proceed through a series of sequential condensations and cyclizations. For instance, the aminothiophene could first react with the dicarbonyl compound in a Paal-Knorr type synthesis to form a thieno[3,2-b]pyrrole intermediate. Subsequent reaction with ammonia and intramolecular cyclization would then form the fused imidazole ring, all within the same reaction vessel. The table below outlines a representative MCR for an analogous system.

Reaction TypeComponentsCatalyst/ConditionsProduct ScaffoldYieldReference
Three-Component CascadeGewald's Aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, Cyanoacetic acid derivativesEt₃N or DIPEAPyrrolo[1,2-a]thieno[3,2-e]pyrimidineHigh nih.gov

Domino and cascade reactions are powerful strategies where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity. nih.gov This approach avoids the need for isolating intermediates and changing reaction conditions, making it highly efficient.

The synthesis of fused thiazoles and other heterocycles has been effectively demonstrated using domino protocols. nih.govnih.gov A potential domino sequence for this compound could start from a precursor designed to undergo a cascade of cyclizations.

For example, a suitably substituted thiophene bearing a side chain with an azide (B81097) and an alkyne could be a starting point.

Initial Precursor: A 2-azidothiophene-3-carboxylate could be functionalized with a propargyl group attached to a pyrrole nitrogen.

Domino Sequence:

Step A (Intramolecular [3+2] Cycloaddition): Upon heating, the azide could undergo an intramolecular cycloaddition with the alkyne (a Huisgen cycloaddition) to form a triazole ring fused to the thiophene.

Step B (Rearrangement/Ring Opening): The resulting triazole could be unstable and undergo a Dimroth rearrangement or ring-opening under the reaction conditions.

Step C (Recyclization): The reactive intermediate formed could then undergo a final intramolecular cyclization involving the pyrrole and the remnants of the triazole ring to construct the desired fused imidazole system.

This type of tandem reaction, transforming one heterocyclic system into another, is a sophisticated method for assembling complex fused architectures. A related domino reaction converts β-nitroenones into isoxazoles through a reductive Nef reaction followed by cyclization. rsc.org This highlights the potential of using strategically placed functional groups to trigger a cascade of bond-forming events.

Catalytic Methodologies in this compound Synthesis

Catalysis offers powerful tools for the construction of the this compound scaffold and its analogs. Both transition metals and organocatalysts, as well as traditional acid/base catalysis, play crucial roles in facilitating key bond-forming and cyclization reactions.

Transition metal catalysis is instrumental in the synthesis of fused heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of analogous fused pyrrolo-thieno-quinoxaline derivatives, a notable approach involves a sequence of Buchwald-Hartwig cross-coupling followed by an annulation through intramolecular oxidative cyclodehydrogenation. nih.gov This strategy has been successfully used to construct 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines. nih.gov

In a related context, palladium-catalyzed reactions are pivotal. For instance, the arylation of polyamines with aryl halides in the presence of a palladium catalyst like (dppf)PdCl2 provides a method for selective substitution, a key step that can be envisioned in the construction of precursors for fused systems. researchgate.net Similarly, nickel-catalyzed enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles has been developed for the synthesis of pyrrolo[1,2-a]imidazoles, highlighting the potential of nickel catalysis in constructing the pyrrole ring of the target scaffold. nih.gov The use of a chiral phosphorus-containing ligand was crucial for achieving stereocontrol in this transformation. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Analogous Fused Heterocycles

Reaction TypeCatalyst/ReagentsApplicationReference
Buchwald–Hartwig Cross-Coupling/AnnulationPd-based catalystSynthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines nih.gov
Enantioselective Intramolecular CyclizationNi–Al bimetallic system with chiral phosphorus ligandSynthesis of pyrrolo[1,2-a]imidazoles nih.gov
Arylation of Polyamines(dppf)PdCl2Selective monoaryl-substitution of polyamines researchgate.net

Organocatalysis and acid/base-catalyzed reactions provide powerful, metal-free alternatives for the synthesis of the pyrrolo-thieno-imidazole core. Acid catalysis is frequently employed to promote cyclization and condensation reactions. For example, p-toluenesulfonic acid has been used to catalyze the intramolecular cyclocondensation of (pyrrolo[1,2-a]imidazol-5-yl)benzoic acids to yield spiro derivatives. nih.gov Benzoic acid has also been shown to effectively catalyze the synthesis of 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one, significantly reducing reaction times and leading to near-quantitative yields. nih.gov

In the realm of organocatalysis, L-proline has been demonstrated as an efficient catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com This highlights the potential for using amino acids and other small organic molecules to promote the formation of the imidazole ring within the target scaffold.

Base-catalyzed transformations are also prevalent. For instance, the synthesis of 4H-pyrano[2,3-c]pyrazoles, which are structurally related to the target system, has been achieved using potassium tert-butoxide as a base catalyst in methanol. nanobioletters.com

Table 2: Examples of Organocatalytic and Acid/Base-Catalyzed Reactions

Catalyst TypeCatalystReactionApplicationReference
Acidp-Toluenesulfonic acidIntramolecular cyclocondensationSynthesis of spiro-[ nanobioletters.combenzofuran-1,5'-pyrrolo[1,2-a]imidazole]diones nih.gov
AcidBenzoic acidCyclizationSynthesis of 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one nih.gov
OrganocatalystL-ProlineOne-pot synthesisSynthesis of 2,4,5-trisubstituted imidazoles sciepub.com
BasePotassium tert-butoxideCondensationSynthesis of 4H-pyrano[2,3-c]pyrazoles nanobioletters.com

Green Chemistry Principles in the Synthesis of Fused Pyrrolo-Thieno-Imidazoles

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative reaction media, energy-efficient heating methods, and the design of atom-economical reaction pathways.

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted under thermal conditions, can lead to higher efficiency and easier product isolation. For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved in excellent yields under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. sciepub.com

Aqueous reaction media offer an environmentally friendly alternative to organic solvents. The synthesis of various heterocyclic compounds, including 1,2,4-triazolidine-3-thiones and spiro-triazole hybrids, has been successfully carried out in water at room temperature with high yields and short reaction times. researchgate.net

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been efficiently achieved through a one-pot, multicomponent reaction under microwave-assisted conditions. nih.gov This method utilizes ethanol (B145695) as a green solvent, further enhancing its environmental credentials. nih.gov Similarly, the synthesis of 4H-pyrano[2,3-c] pyrazoles has been shown to be more potent under microwave irradiation compared to conventional stirring at room temperature. nanobioletters.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 4H-pyrano[2,3-c]pyrazoles

MethodKey AdvantagesReference
Conventional StirringStandard laboratory procedure nanobioletters.com
Microwave IrradiationFaster reaction times, higher potency, aligns with green chemistry principles nanobioletters.com

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, minimizing waste. The synthesis of multi-substituted pyrroles from aziridines exemplifies an atom-economical approach where all atoms of the reactants are incorporated into the final product with only the loss of a water molecule. nih.gov

One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, contribute to energy efficiency by reducing the number of workup and purification steps. The one-pot, three-component synthesis of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives under mild conditions with high yields is a prime example of an energy-efficient and atom-economical process. nih.gov

Iii. Comprehensive Spectroscopic and Structural Characterization of 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering deep insights into the molecular framework, connectivity, and stereochemistry. For complex fused systems such as the title compounds, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for unambiguous signal assignment.

The ¹H NMR spectrum provides critical information about the chemical environment of protons in a molecule. In the case of the representative benzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazole derivative, the spectrum, typically recorded in a solvent like DMSO-d₆, reveals a series of distinct signals corresponding to the various protons in the structure.

The aromatic region of the spectrum is particularly complex, displaying a series of multiplets that correspond to the protons of the different aromatic rings. For instance, the protons of the benzimidazole (B57391) and the fused benzo[d]imidazole moieties typically resonate in the range of δ 7.0-8.0 ppm. The protons of the 4-methoxyphenyl (B3050149) substituent also appear in this region, often as distinct doublets. Protons in close proximity to nitrogen atoms or electron-withdrawing groups will be shifted downfield. The amide (NH) and imidazole (B134444) (NH) protons often appear as broad singlets and can be identified by D₂O exchange experiments. A key singlet signal can be attributed to the methine proton at the chiral center (C3a), providing crucial structural information. The methoxy (B1213986) group protons of the anisole (B1667542) moiety typically present as a sharp singlet around δ 3.8 ppm.

Table 1: Representative ¹H NMR Data for a Substituted Benzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazole

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.04–7.91m
NH, Ar-H7.42–7.52m
CH7.20–7.29m
OCH₃3.81s
NH8.59s

Data is representative for 3a-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)-1,3a-dihydrobenzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazole-10-carboxamide. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In the representative compound, the carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum, around δ 164.1 ppm. The carbons of the aromatic rings appear in the range of δ 110-156 ppm. The quaternary carbons, including those at the fusion of the heterocyclic rings, can be distinguished from the protonated carbons with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The methoxy carbon gives a characteristic signal around δ 55.7 ppm. The sp³-hybridized chiral carbon (C3a) would be expected to resonate in the upfield region of the aromatic signals.

Table 2: Representative ¹³C NMR Data for a Substituted Benzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazole

CarbonChemical Shift (δ, ppm)
C=O164.1
Aromatic-C110.2–155.5
C3a64.0
OCH₃55.7

Data is representative for 3a-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)-1,3a-dihydrobenzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazole-10-carboxamide. researchgate.net

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for assembling the complete molecular structure of complex molecules like 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This is instrumental in tracing the spin systems within the aromatic rings and any aliphatic parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular framework by connecting different spin systems and identifying quaternary carbons. For instance, correlations from the methoxy protons to the corresponding aromatic carbon of the anisole ring, and from the methine proton at C3a to adjacent carbons, would solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is invaluable for determining the stereochemistry and conformation of the molecule. For a chiral center like C3a, NOESY can help establish the relative orientation of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a vital analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is particularly well-suited for polar and large molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For the pyrrolo[1,2-a]thieno[3,2-d]imidazole systems, ESI-MS would be used to confirm the molecular weight and, through high-resolution measurements, the molecular formula.

Electron Ionization (EI-MS): EI is a harder ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The resulting fragmentation pattern offers valuable clues about the molecule's structure.

The fragmentation pattern observed in the mass spectrum, particularly from EI-MS or tandem MS (MS/MS) experiments, can be analyzed to deduce the structure of the molecule. For the fused pyrrolo-imidazole systems, characteristic fragmentation pathways would likely involve the cleavage of the weaker bonds and the loss of stable neutral molecules or radicals. For example, the loss of the carboxamide group or the substituents on the aromatic rings would be expected fragmentation pathways. By carefully analyzing the mass-to-charge ratios of the fragment ions, it is possible to reconstruct parts of the molecule and confirm the proposed structure.

Vibrational and Electronic Spectroscopy of this compound Derivatives

Vibrational and electronic spectroscopy are crucial techniques for elucidating the structural features and electronic properties of novel heterocyclic compounds. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions and chromophoric nature of the system.

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule based on their unique vibrational frequencies. For derivatives of this compound, IR spectra would be expected to reveal key stretching and bending vibrations.

In related heterocyclic systems, such as thieno[2,3-d]pyrimidine (B153573) derivatives, characteristic IR absorption bands are often observed for C=O, C=N, and C-N bonds. For instance, in some thienopyrimidine compounds, the C=O stretching vibration of a pyrimidinone ring appears in the range of 1646 cm⁻¹. The presence of amino groups would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from substituents would appear just below this value. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations of the fused heterocyclic core.

Table 1: Hypothetical IR Data for a Substituted this compound Derivative

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Amide)1650-1690
C=N (Imidazole)1610-1640
C-N Stretch1300-1350
Aromatic C-H Stretch3050-3150
Aliphatic C-H Stretch2850-2960

This table is illustrative and the exact positions of the absorption bands would depend on the specific substituents and their electronic effects on the this compound scaffold.

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecular structure.

For fused aromatic heterocyclic systems like this compound, the UV-Vis spectrum would be expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of any substituents on the ring system. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima. Studies on related compounds, such as pyrrolo[1,2-a]pyrimidine (B7980946) derivatives, have shown that these molecules can exhibit interesting photophysical properties like aggregation-induced emission enhancement (AIEE). rsc.org

Table 2: Hypothetical UV-Vis Data for a this compound Derivative in Methanol

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Tentative Assignment
23025,000π → π* transition
28518,000π → π* transition
35012,000n → π* transition

The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from a UV-Vis spectroscopic analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

A successful X-ray crystallographic analysis of a this compound derivative would begin with the determination of the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, a related compound, 6,7-dihydro-5H-pyrrolo-[1,2-a]imidazole, was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov

Table 3: Hypothetical Crystal Data and Structure Refinement Parameters for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)12.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)998.0
Z4
R-factor0.045

These parameters are hypothetical and would be unique to a specific crystal structure.

The primary output of an X-ray structure determination is the precise coordinates of each atom, from which intramolecular distances and angles can be calculated. This data would confirm the connectivity of the fused ring system and reveal any structural strain or unusual bonding. For the this compound core, key parameters would include the bond lengths within the pyrrole (B145914), imidazole, and thiophene (B33073) rings, as well as the angles at the fusion points. Dihedral angles would describe the planarity or puckering of the heterocyclic rings.

Table 4: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative

BondLength (Å)AngleValue (°)
S-C(thiophene)1.72C-S-C92.5
N(imidazole)-C(imidazole)1.38C-N-C (imidazole)108.0
N(pyrrole)-C(pyrrole)1.37C-N-C (pyrrole)109.5
C=C (thiophene)1.37S-C-C111.0

This table presents plausible, but not experimentally determined, data.

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is determined by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. In the crystal structure of 6,7-dihydro-5H-pyrrolo-[1,2-a]imidazole, C-H···N hydrogen bonds were identified as the primary forces governing crystal cohesion. nih.gov For this compound derivatives, one might expect to observe π-π stacking interactions due to the aromatic nature of the fused ring system, as well as hydrogen bonding if suitable donor and acceptor groups are present as substituents. These interactions play a crucial role in determining the physical properties of the solid material.

Iv. Chemical Reactivity and Mechanistic Investigations of 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole

Elucidation of Reaction Mechanisms in the Formation of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole

While specific synthetic routes for this compound are not detailed in the available literature, the formation of analogous fused pyrroloimidazole systems often involves multi-step sequences featuring cyclization as the key ring-forming step. nih.gov

Stepwise Analysis of Cyclization PathwaysThe construction of the pyrrolo[1,2-a]imidazole portion of the target molecule typically involves the annulation of an imidazole (B134444) ring onto a pyrrole (B145914) precursor or vice versa. Common strategies that could be adapted for this specific scaffold include:

Condensation Reactions: A prevalent method for forming the pyrrolo[1,2-a]imidazole system is the condensation of aminopyrroles or aminopyrrolines with α-halocarbonyl compounds. nih.gov For the target molecule, this would likely involve a pre-formed thieno[3,2-d]imidazole or a pyrrole-fused thiophene (B33073) precursor.

Intramolecular Cyclization: Another key strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, an N-substituted thieno[3,2-d]imidazole bearing a side chain with an activated carbonyl or haloalkyl group could undergo intramolecular cyclization to form the fused pyrrole ring. A review of pyrrolo[1,2-a]imidazole synthesis highlights the intramolecular cyclization of ketones initiated by reagents like (Boc)₂O. nih.gov

Multi-component Reactions: Three-component reactions involving diamines, ninhydrins, and acetylenic compounds have been employed to create pyrroloimidazole derivatives in a single step, offering an efficient, atom-economical pathway. nih.gov

Role of Intermediates and Transition StatesThe mechanisms of these cyclization reactions are dictated by the nature of the reactants and catalysts.

N-Acylimidazolium Intermediates: In cyclizations involving reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the formation of an N-acylimidazolium carbene intermediate has been proposed. nih.gov This highly reactive species can then undergo intramolecular reactions to complete the ring formation.

Dipolar Intermediates: 1,3-dipolar cycloaddition reactions represent another pathway where ylides generated from dihydroimidazoles can react with dipolarophiles. The reaction proceeds through a concerted or stepwise mechanism involving a transient dipolar intermediate. nih.gov

Transition Metal Catalysis: Biocatalytic routes using enzymes like mutant cytochrome P450 have been shown to facilitate intramolecular C-H amination, proceeding through a highly controlled transition state to yield tetrahydropyrrolo[1,2-a]imidazoles. nih.gov

Functionalization and Derivatization Strategies for the this compound Core

Post-synthesis modification of the core structure is crucial for developing derivatives with tailored properties. The reactivity of the fused system towards functionalization would be influenced by the electron density at various positions across the rings.

Electrophilic and Nucleophilic Substitution ReactionsThe electron-rich nature of the pyrrole and thiophene rings suggests a susceptibility to electrophilic attack, while the imidazole moiety can modulate this reactivity.

Electrophilic Substitution: The imidazole ring itself is generally reactive towards electrophiles at the 4 and 5-positions. globalresearchonline.net However, in the fused system, the positions on the pyrrole and thiophene rings would also be activated. The precise site of substitution (e.g., halogenation, nitration, acylation) would depend on the reaction conditions and the directing effects of the fused rings.

Nucleophilic Substitution: Nucleophilic substitution is less common on the parent imidazole ring unless activated by electron-withdrawing groups. globalresearchonline.net However, studies on 4H-imidazoles have shown that nucleophilic substitution can occur, particularly at the 4- and 5-positions, leading to transamination or the introduction of other nucleophiles. sci-hub.se For the target molecule, introducing leaving groups via electrophilic substitution could pave the way for subsequent nucleophilic displacement.

Metalation and Cross-Coupling ReactionsPalladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation in heterocyclic chemistry.

Metalation: Directed ortho-metalation or deprotonation of acidic C-H bonds on the thiophene or pyrrole rings could generate organometallic intermediates. These can then react with various electrophiles.

Cross-Coupling: If a halogenated derivative of this compound were synthesized, it could serve as a substrate for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. For example, the Buchwald-Hartwig amination has been successfully used to construct complex thieno-pyrrolo-fused systems from bromo-thiophene precursors. nih.gov Similarly, domino C-N coupling reactions have been applied to synthesize related pyrrolo-fused heterocycles. beilstein-journals.org

The following table summarizes potential cross-coupling reactions applicable for derivatization.

Reaction NameCatalyst/Reagent ExamplePotential SubstrateProduct Type
Suzuki Coupling Pd(PPh₃)₄, BaseHalo-pyrrolo[1,2-a]thieno[3,2-d]imidazoleAryl/Alkenyl-substituted derivative
Buchwald-Hartwig Amination Pd₂(dba)₃, Ligand, BaseHalo-pyrrolo[1,2-a]thieno[3,2-d]imidazoleAmino-substituted derivative
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, BaseHalo-pyrrolo[1,2-a]thieno[3,2-d]imidazoleAlkynyl-substituted derivative

Ring-Opening and Rearrangement TransformationsThe stability of the aromatic core makes ring-opening and rearrangement reactions less common, but they can occur under specific conditions.

Ring-Opening: Highly reactive intermediates or harsh reaction conditions could potentially lead to the cleavage of one of the heterocyclic rings. For instance, certain pyrrolo[1,2-a]imidazole derivatives can undergo ring-opening upon oxidative dimerization. nih.gov

Rearrangements: Tandem reactions, such as those combining Michael addition with a Morita-Baylis-Hillman reaction, can involve complex rearrangements of intermediates to form new heterocyclic structures. While not directly reported for the target molecule, such sequences are known in the synthesis of other fused thiophenes and demonstrate the potential for skeletal reorganization during synthesis.

Regioselectivity and Stereoselectivity in this compound Chemistry

Due to the absence of experimental studies on This compound , a detailed analysis of its regioselective and stereoselective reactions is not possible. The control of product formation and the outcomes of enantioselective or diastereoselective syntheses are intrinsically linked to the specific substrate and reaction conditions, none of which have been reported for this compound.

In analogous, but distinct, fused heterocyclic systems, the control over product formation is a subject of intensive research. For instance, in the synthesis of pyrrolo[1,2-a]imidazoles, regioselectivity is a key challenge that is often addressed by the careful choice of starting materials and reaction pathways. Catalyst-free, regioselective aza-ene additions and cyclic-condensation reactions have been developed for the synthesis of certain pyrrolo[1,2-a]imidazoles. These methods, however, are specific to the systems studied and cannot be directly extrapolated to the thieno-fused analogue .

The development of enantioselective and diastereoselective syntheses is a cornerstone of modern medicinal and materials chemistry. For some hydrogenated pyrrolo[1,2-a]imidazole derivatives, stereoselective methods have been established. These often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product. For example, enantioselective intramolecular cyclizations have been achieved for certain N-alkenyl-substituted imidazoles to yield chiral pyrrolo[1,2-a]imidazoles. Similarly, diastereoselective syntheses of related hexahydropyrrolo[1,2-a]imidazoles have been reported, proceeding through intramolecular 1,3-dipolar cycloadditions.

Without synthetic access to This compound or its derivatives, and without any reported reactions, it is not feasible to provide data tables or detailed research findings on its stereochemical outcomes. The field awaits the initial synthesis and reactivity studies of this novel heterocyclic system to enable such investigations.

V. Theoretical and Computational Chemistry Studies on 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole

Quantum Chemical Calculations for Electronic Structure and Stability

While no specific studies on 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole were found, it is standard practice to use quantum chemical calculations to probe the electronic nature and stability of novel heterocyclic systems.

For a molecule like this compound, Density Functional Theory (DFT) would be the computational method of choice for investigating its ground state properties. Researchers would typically employ a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate key electronic parameters. The anticipated outputs from such a study would be compiled into data tables, which are currently unavailable for this specific compound.

Hypothetical Data Table from DFT Calculations on this compound:

Calculated Property Expected Value/Information
Total Energy A negative value in Hartrees, indicating stability.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap The energy difference, indicating chemical reactivity.
Dipole Moment Magnitude and direction, indicating polarity.

| Mulliken Atomic Charges | Distribution of electron density across the atoms. |

The aromatic character of the fused pyrrole (B145914), thiophene (B33073), and imidazole (B134444) rings is a crucial aspect of the molecule's stability and reactivity. Computational techniques such as Nucleus-Independent Chemical Shift (NICS) and the Anisotropy of the Current-Induced Density (ACID) are standard methods for quantifying aromaticity. These analyses would reveal the extent of electron delocalization within the heterocyclic core. Without experimental or computational data, a definitive statement on the aromaticity of this compound cannot be made.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which is of particular interest for novel heterocyclic compounds that may serve as synthons for more complex molecules.

By modeling the interaction of this compound with various reagents, potential reaction pathways can be mapped out. This involves calculating the energies of reactants, intermediates, transition states, and products. Such studies would be invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this scaffold.

The localization of transition state structures and the calculation of their corresponding activation energies are fundamental to understanding the kinetics of a chemical reaction. For any proposed reaction involving this compound, these parameters would be critical for predicting the feasibility and rate of the transformation. Currently, no such computational data for this specific molecule is publicly accessible.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and any potential derivatives in different environments. This would be particularly relevant for understanding its interactions with biological macromolecules if it were to be investigated for medicinal purposes. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is essential for structure-activity relationship studies.

Simulation of Dynamic Behavior and Conformational Flexibility

There are no published molecular dynamics (MD) simulations or specific computational analyses focusing on the dynamic behavior and conformational flexibility of this compound. Such studies, which are crucial for understanding a molecule's behavior in biological systems, have been performed on related fused heterocycles but not on this specific scaffold. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

No dedicated computational studies on the influence of different solvents on the molecular conformation and reactivity of this compound have been reported. Research into solvent effects is vital for predicting reaction outcomes and understanding intermolecular interactions, but this has not been specifically investigated for the title compound.

Prediction of Spectroscopic Properties and Optical Behavior

While theoretical predictions of spectroscopic properties are a common application of computational chemistry, specific data for this compound is not available in the current body of scientific literature.

Computational NMR Chemical Shift Prediction

There are no published studies that report computationally predicted NMR (Nuclear Magnetic Resonance) chemical shifts for this compound. While methods like Density Functional Theory (DFT) are used to calculate NMR spectra for novel compounds, this has not been applied to the target molecule in any available research. nih.govnih.govresearchgate.net

Table 1: Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts No published data is available for this compound.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
C3 Data not available Data not available
N4 Data not available Data not available

UV-Vis Absorption and Emission Spectra Simulations

Similarly, there is a lack of published research on the simulation of UV-Vis absorption and emission spectra for this compound. Time-dependent DFT (TD-DFT) is a standard method for predicting electronic transitions, but results for this specific compound have not been reported. researchgate.net

Table 2: Hypothetical Data Table for Simulated UV-Vis Spectral Properties No published data is available for this compound.

Parameter Predicted Value (Gas Phase) Predicted Value (Solvent)
λmax (Absorption, nm) Data not available Data not available
Oscillator Strength (f) Data not available Data not available
λmax (Emission, nm) Data not available Data not available

Vi. Exploration of 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole As a Versatile Chemical Scaffold

Design Principles for Scaffold-Based Molecular Diversity

The generation of diverse molecular libraries from a central scaffold like 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is fundamental to discovering new functionalities. Strategic synthetic approaches allow for the systematic modification of the core structure, enabling a thorough investigation of the structure-property relationships.

Fragment-Based and Diversity-Oriented Synthesis Approaches

Fragment-based and diversity-oriented synthesis are powerful strategies for expanding the chemical space around a core scaffold. In diversity-oriented synthesis, the goal is to create a wide range of structurally distinct molecules from a common starting material. For scaffolds analogous to this compound, such as the 4H-thieno[3,2-b]pyrrole moiety, parallel solution-phase synthesis has been effectively used to generate combinatorial libraries. nih.gov This involves transforming a key intermediate, like an ester functional group on the core, into various reactive functionalities which can then react with a range of electrophiles or participate in amide bond formations and intramolecular cyclizations. nih.gov

One-pot, multi-component reactions are particularly efficient for generating molecular diversity. For instance, a one-pot, three-component synthesis has been developed for substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating how complex heterocyclic systems can be assembled with high yield in a single step from simple precursors. nih.gov Applying these principles, the this compound scaffold could be constructed or functionalized using multi-component strategies like the Ugi reaction, which has been used to create related pyrrolo[1,2-a] nih.govnih.govdiazepine structures. scilit.com

Exploration of Substituent Effects on Core Reactivity and Properties

The electronic and steric properties of the this compound core can be finely tuned by introducing various substituents. The placement and nature of these substituents can dramatically alter the molecule's reactivity, photophysical characteristics, and biological activity.

Research on related thiophenylimidazole dyes has shown that the introduction of a formyl group at the 2-position of the thiophene (B33073) ring significantly enhances fluorescence properties. nasa.gov Similarly, studies on pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives have identified the influence of electron-withdrawing and electron-donating substituents on their biological activity. nih.gov By analogy, strategic placement of functional groups on the this compound scaffold is expected to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics.

Below is a table hypothesizing the effects of various substituents on the properties of the this compound scaffold, based on established principles in heterocyclic chemistry.

Substituent GroupPosition on ScaffoldExpected Effect on Electronic PropertiesPotential Application Impact
Electron-Donating (-OCH₃, -NR₂)Pyrrole (B145914) or Thiophene RingRaises HOMO energy level, narrows band gapRed-shifted absorption/emission (Fluorophores), Improved hole injection (Organic Semiconductors)
Electron-Withdrawing (-CN, -NO₂)Imidazole (B134444) or Thiophene RingLowers LUMO energy level, narrows band gapEnhanced electron acceptance (DSSCs), Improved electron injection (Organic Semiconductors)
Halogens (-F, -Cl, -Br)Any PositionLowers both HOMO and LUMO levels, can influence molecular packingFine-tuning of energy levels, improved charge transport in solid state
Formyl/Aldehyde (-CHO)Thiophene RingLowers LUMO, can enhance fluorescence nasa.govDevelopment of fluorescent probes and sensors
Extended π-Conjugation (Aryl, Vinyl)Any PositionNarrows band gap, increases molar absorptivityBroadened absorption spectra (DSSC dyes), enhanced conductivity (Semiconductors)

Applications in Organic Electronics and Advanced Materials

The rigid, planar, and π-conjugated nature of the this compound scaffold makes it an attractive candidate for use in organic electronics and advanced functional materials.

Development of Fluorescent Probes and Optoelectronic Components

Organic fluorescent materials are integral to optical devices and bio-imaging. nasa.gov While many heterocyclic compounds have been explored, imidazole-based materials are a subject of growing interest. nasa.gov The fusion of thiophene and pyrrole rings with an imidazole core in the this compound system is expected to create a platform for highly fluorescent materials. The inherent structure allows for the introduction of versatile substituent groups that can modulate fluorescence efficiency and create probes for specific ions or molecules. nasa.gov The design of such probes often relies on mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be engineered into the scaffold by adding appropriate donor and acceptor groups. nih.gov Thiophene-based small molecules with a Donor-Acceptor-Donor structure have shown potential as two-photon absorption (2PA) probes, a feature that could be explored with the target scaffold. researchgate.net

Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Semiconductors

Dye-sensitized solar cells (DSSCs) represent a promising alternative to traditional silicon-based solar cells, with the sensitizing dye being a critical component. nih.gov Organic dyes used in DSSCs are often based on a Donor-π bridge-Acceptor (D-π-A) architecture. The amphoteric nature of imidazole motifs allows them to function as donors, acceptors, or as part of the π-linker. nih.gov The introduction of imidazole-containing chromophores can improve light-harvesting properties and reduce charge recombination. nih.gov

The this compound scaffold could serve as a novel, rigid π-bridge in DSSC dyes. Fused heterocyclic systems like dithienopyrrolobenzothiadiazole (DTPBT) have been successfully employed as π-spacers, leading to dyes with broad absorption spectra and high molar extinction coefficients. rsc.org A DSSC sensitized with a DTPBT-based dye achieved a power conversion efficiency of 7.55%. rsc.org This demonstrates the potential of complex, fused thieno-pyrrole systems in photovoltaic applications.

The table below summarizes the performance of DSSCs using dyes with related heterocyclic cores.

Dye/Scaffold BaseDonor Groupπ-Bridge/CoreAcceptor GroupPCE (%)Reference
DTP4 TriphenylamineDithienopyrrolobenzothiadiazole (DTPBT)Cyanoacrylic acid7.55 rsc.org
MK2 Imidazole DerivativeThiopheneCyanoacrylic acid>7.70 nih.gov
Dye D -DithienylthienothiadiazoleTwo Cyanoacrylic acids5.47 rsc.org

These results suggest that a well-designed dye incorporating the this compound scaffold could exhibit promising photovoltaic performance. Furthermore, the planarity and potential for intermolecular interactions make this scaffold a candidate for organic semiconductors used in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Role as Building Blocks for Complex Molecular Architectures

Beyond its direct use in functional materials, the this compound scaffold is a valuable building block for the synthesis of more complex molecular structures. The reactivity of the different heterocyclic components can be selectively exploited to build intricate architectures.

Key synthetic handles, such as carboxylates, can be installed on the core structure. For example, alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates serve as versatile intermediates that can be transformed through various reactions, including alkylation and amide bond formation, to create large chemical libraries. nih.gov Similarly, the free NH group on a pyrrole ring can be used as a nucleophilic site for further reactions, as demonstrated in the synthesis of pyrrolo[1,2-a]pyrimidines from tetrasubstituted NH-pyrroles. rsc.org

The inherent functionality of the this compound core, with its multiple potential reaction sites, allows for its incorporation into larger conjugated systems, polymers, or macrocycles. The development of efficient, one-pot cascade reactions starting from simple 2-aminothiophenes showcases how thieno-fused systems can be readily assembled and then potentially used as larger fragments in subsequent synthetic steps. nih.gov This synthetic accessibility makes the scaffold a powerful platform for constructing novel and complex molecular designs for a wide array of scientific applications.

Construction of Higher-Order Fused Polycyclic Systems

The inherent structure of the this compound core makes it an excellent starting point for the synthesis of more complex, higher-order fused polycyclic systems. The reactivity of the pyrrole, thiophene, and imidazole rings allows for further annulation reactions, leading to novel and diverse chemical entities.

Research into related scaffolds has demonstrated the feasibility of such synthetic extensions. For instance, a highly efficient one-pot, three-component synthesis has been developed for substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives. nih.gov This method, which proceeds via a multistep cascade reaction involving 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and cyanoacetic acid derivatives, showcases how the thieno-pyrrole framework can be readily elaborated into more complex polycycles. nih.gov The reaction, catalyzed by diisopropylethylamine, proceeds under mild conditions and affords high yields of the target compounds. nih.gov

Similarly, the synthesis of combinatorial libraries of related heterocyclic systems, such as thieno[2',3':4,5]-pyrrol[1,2-d] nih.govrsc.orgresearchgate.nettriazines and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazines, has been achieved through parallel solution-phase synthesis. nih.gov These approaches often involve the modification of a core scaffold, such as alkyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates, through various reactions including alkylation, transformation of functional groups, and subsequent intramolecular cyclizations to build the final fused systems. nih.gov

These examples highlight the synthetic tractability of the thieno-pyrrole backbone, suggesting that the this compound scaffold can be similarly employed as a building block for the creation of novel, multi-ring aromatic and heteroaromatic structures with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Higher-Order Fused Polycyclic Systems from Related Scaffolds

Starting Scaffold FamilyResulting Fused SystemSynthetic ApproachReference
2-AminothiophenesPyrrolo[1,2-a]thieno[3,2-e]pyrimidinesOne-pot, three-component cascade reaction nih.gov
4H-Thieno[3,2-b]pyrrolesThieno[2',3':4,5]pyrrolo[1,2-a]pyrazinesParallel solution-phase synthesis nih.gov
4H-Thieno[3,2-b]pyrrolesThieno[2',3':4,5]-pyrrol[1,2-d] nih.govrsc.orgresearchgate.nettriazinesParallel solution-phase synthesis nih.gov

Creation of Supramolecular Assemblies

The planar and aromatic nature of the this compound scaffold, coupled with the potential for introducing functional groups capable of non-covalent interactions, makes it an attractive candidate for the construction of supramolecular assemblies. While direct studies on this specific scaffold are limited, research on analogous thienopyrrole-fused systems provides significant insights into its potential.

For example, the self-assembly of thienopyrrole-fused thiadiazole (TPT) derivatives has been shown to be driven by a combination of π-stacking and hydrogen bonding interactions. nih.gov By attaching amide linkers and various alkoxy side chains to the core structure, researchers were able to control the supramolecular polymerization mechanism. nih.gov Detailed spectroscopic studies revealed that the steric bulk of the substituents influences whether the assembly process is isodesmic or cooperative. nih.gov Theoretical calculations have suggested that in sterically hindered derivatives, the hydrogen-bonding array of the amide groups aligns along the stacking axis of the π-systems, strengthening these interactions and compensating for weaker π-stacking. nih.gov

Furthermore, the introduction of chirality into these systems can lead to the formation of helical supramolecular structures with interesting chiroptical properties, such as circularly polarized luminescence. nih.gov This demonstrates that with appropriate functionalization, the this compound scaffold could be engineered to form well-defined, functional supramolecular materials. The imidazole nitrogen atoms could also act as hydrogen bond acceptors or sites for metal coordination, further expanding the possibilities for designing complex, self-assembled architectures.

Utility in Chemical Biology and Agrochemical Research (excluding clinical human trials and safety profiles)

The rigid, heteroaromatic structure of this compound makes it a compelling scaffold for the development of bioactive molecules in both chemical biology and agrochemical research.

Molecular probes are essential tools for visualizing and understanding biological processes. The development of fluorescent probes based on novel heterocyclic systems is an area of active research. While direct examples using the this compound scaffold are not widely reported, related structures have shown promise.

For instance, derivatives of pyrrolo[1,2-a]pyrimidines have been found to exhibit aggregation-induced emission enhancement (AIEE). rsc.org This phenomenon, where the fluorescence of a molecule is enhanced in an aggregated state, is highly desirable for the design of "turn-on" fluorescent probes for detecting specific analytes or biological events. The synthesis of these pyrrolo[1,2-a]pyrimidines from unsymmetrically tetrasubstituted NH-pyrroles highlights a potential synthetic route to access derivatives with tunable photophysical properties. rsc.org

Given the fused aromatic nature of the this compound system, it is plausible that its derivatives could also be designed to possess interesting photophysical properties, including fluorescence. By strategically introducing substituents, one could modulate the electronic structure and steric environment of the scaffold to fine-tune its emission characteristics, potentially leading to the development of novel molecular probes for various biological applications.

The search for new and effective agrochemicals is a continuous effort to address challenges in crop protection. Fused heterocyclic compounds are a rich source of novel agrochemical leads. The pyrrolo[1,2-a]imidazole core, a key component of the target scaffold, has already been successfully incorporated into insecticidal compounds.

A notable example is the development of tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives as novel neonicotinoid insecticides. researchgate.net These compounds have demonstrated excellent insecticidal activity against a range of pests, including cowpea aphids, brown planthoppers, and armyworms. researchgate.net This research underscores the potential of the pyrrolo[1,2-a]imidazole framework as a pharmacophore for interacting with insect nicotinic acetylcholine (B1216132) receptors.

Furthermore, the broader family of thieno[3,2-b]pyrrole derivatives has been identified as a valuable scaffold for discovering compounds with potent biological activity. researchgate.net Although the initial focus of this research was on anticancer agents, the principles of scaffold-based drug discovery are transferable to agrochemical research. The ability to generate libraries of these compounds and screen for desired activities, such as herbicidal, fungicidal, or insecticidal properties, is a proven strategy. The Ugi reaction, a multicomponent reaction, has also been employed to synthesize 1,2,3-thiadiazole (B1210528) derivatives for the development of novel pesticides, demonstrating a versatile synthetic approach that could potentially be adapted for the this compound scaffold. researchgate.net

Table 2: Bioactive Compounds Based on Related Scaffolds

Scaffold FamilyBiological ActivityTarget Organism/SystemReference
Tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-onesInsecticidalCowpea aphid, brown planthopper, armyworm researchgate.net
4H-Thieno[3,2-b]pyrrolesAnticancerHuman colon cancer cells researchgate.net
Pyrrolo[1,2-a]pyrimidinesAggregation-Induced Emission EnhancementN/A (Molecular Property) rsc.org

Vii. Future Research Directions and Challenges in 4h Pyrrolo 1,2 a Thieno 3,2 D Imidazole Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies. Future research in the synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole and its derivatives should prioritize the development of methodologies that are not only efficient but also environmentally benign. Key areas of focus will likely include:

Catalytic Systems: The exploration of novel catalysts, including those based on earth-abundant metals or organocatalysts, to facilitate the construction of the fused ring system with high atom economy.

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: The development of synthetic protocols that proceed under milder reaction conditions, potentially utilizing microwave or photochemical activation to reduce energy consumption.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic Approach Potential Advantages Research Focus
Metal-Catalyzed Cross-Coupling High efficiency and selectivity in bond formation. Development of catalysts based on non-precious metals like copper or iron.
Multicomponent Reactions (MCRs) High atom and step economy by combining three or more reactants in a single step. Design of novel MCRs that directly yield the this compound core.
Flow Chemistry Enhanced safety, scalability, and precise control over reaction parameters. Optimization of flow reactor setups for continuous and efficient synthesis.

| Biocatalysis | High selectivity and operation under mild, aqueous conditions. | Identification or engineering of enzymes capable of catalyzing key bond-forming steps. |

Investigation of Unexplored Reactivity and Transformation Pathways

The unique electronic and steric environment of the this compound scaffold suggests a rich and largely uncharted reactivity landscape. Future studies should aim to systematically explore its chemical behavior, including:

Functionalization Reactions: A thorough investigation into electrophilic and nucleophilic substitution reactions at various positions of the heterocyclic core to generate a library of derivatives.

Ring-Opening and Rearrangement Reactions: Probing the stability of the fused system under different conditions to uncover novel rearrangement pathways and access new chemical scaffolds.

Cycloaddition Reactions: Exploring the potential of the pyrrole (B145914) and thiophene (B33073) moieties to participate in cycloaddition reactions, leading to more complex polycyclic structures.

Application of Advanced Spectroscopic Techniques for Real-Time Analysis

To gain deeper insights into the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced spectroscopic techniques for real-time monitoring is crucial. Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide invaluable data on the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental work with computational modeling represents a powerful strategy for accelerating research. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict the reactivity and regioselectivity of the this compound system.

Elucidate reaction mechanisms and transition state structures.

Predict spectroscopic properties to aid in the characterization of new compounds.

Screen virtual libraries of derivatives for potential biological activity or material properties.

The synergy between theoretical predictions and experimental validation will be instrumental in guiding synthetic efforts and uncovering novel properties.

Discovery of Novel Applications Beyond Current Scope

While the application profile of this compound is still in its infancy, its structural motifs suggest potential in various fields. Future research should venture beyond initial hypotheses to explore its utility in areas such as:

Organic Electronics: The fused aromatic system may impart interesting photophysical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensing and Imaging: Derivatives functionalized with specific recognition units could be developed as chemosensors for the detection of ions or small molecules.

Coordination Chemistry: The nitrogen and sulfur atoms in the heterocyclic core could act as ligands for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

The systematic exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in cutting-edge technologies.

Q & A

What are the most effective synthetic methodologies for 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole derivatives?

Level: Basic
Answer:
Synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Cyclocondensation reactions : Utilizing substituted thiophene and imidazole precursors in polar aprotic solvents (e.g., DMSO) under reflux conditions. For example, hydrazide derivatives can be refluxed in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization to yield intermediates .
  • Catalytic systems : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., SnCl₄) are employed to facilitate ring closure and improve regioselectivity .
  • Post-functionalization : Substituents like methoxy or pyridyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions .

Key Data:

  • Typical yields range from 50–70%, with purity confirmed via melting point analysis and spectroscopic methods (e.g., 65% yield, m.p. 141–143°C reported for analogous triazole derivatives) .

How can spectroscopic techniques distinguish between positional isomers in pyrrolo-thieno-imidazole derivatives?

Level: Basic
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Protons on the pyrrolo ring exhibit distinct splitting patterns (e.g., diastereotopic protons in 6,7-dihydro-5H systems show geminal coupling). Aromatic protons in thieno rings resonate downfield (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Carbonyl groups (e.g., C=O in imidazolones) appear at δ 160–180 ppm, while sulfur-containing thieno carbons resonate at δ 120–140 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm ring connectivity .

What mechanisms underlie the biological activity of pyrrolo-thieno-imidazoles as 5-HT₄ receptor antagonists?

Level: Advanced
Answer:
Pyrrolo-thieno-imidazoles exhibit high affinity for 5-HT₄ receptors due to:

  • Pharmacophore alignment : The planar heterocyclic core mimics serotonin’s indole structure, enabling competitive binding. Substituents like pyridyl groups enhance π-π stacking with receptor residues .
  • Substituent effects : Electron-withdrawing groups (e.g., -CN) improve binding affinity, while bulky groups (e.g., -COOPh) disrupt receptor interactions .
  • In vitro validation : Radioligand displacement assays (e.g., using [³H]GR113808) quantify IC₅₀ values, with reported activities in the nanomolar range for optimized derivatives .

How do substituents influence fluorescence properties in pyrrolo-thieno-imidazole systems?

Level: Advanced
Answer:
Fluorescence is modulated by:

  • Electron-donating groups : -CN and -CO₂Et on the pyrrolo ring enhance fluorescence via extended conjugation and reduced non-radiative decay .
  • Quenching groups : -COOPh and -COOMe introduce steric hindrance or electron-deficient regions, diminishing emission intensity .
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize excited states, increasing quantum yields compared to non-polar media .

Contradiction Note: While -CO₂Et enhances fluorescence in some derivatives, its electron-withdrawing nature may conflict with results in analogous systems, necessitating DFT calculations to resolve discrepancies .

What strategies address low synthetic yields in multi-step imidazole ring formation?

Level: Advanced
Answer:

  • Optimized reaction conditions :
    • Temperature control : Lowering reaction temperatures (e.g., −78°C for lithiation steps) minimizes side reactions .
    • Catalyst screening : Switching from DCC to EDC/HOBt improves coupling efficiency in peptide-like condensations .
  • Workup modifications : Ice-water quenching after reflux prevents premature crystallization, while extended stirring (12–24 hours) ensures complete precipitation .

Case Study : A 65% yield was achieved for a triazole derivative using DMSO reflux followed by ice-water quenching and ethanol recrystallization .

How can researchers mitigate toxicity risks during pyrrolo-thieno-imidazole handling?

Level: Advanced
Answer:

  • Safety protocols :
    • Use fume hoods and explosion-proof equipment to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
    • Store compounds in dry, corrosion-resistant containers under argon to prevent degradation .
  • Environmental precautions :
    • Avoid aqueous disposal due to aquatic toxicity (LC₅₀ < 1 mg/L for some analogs). Incineration with scrubbers is recommended .
  • Toxicity screening : Ames tests and zebrafish embryo assays are used to assess mutagenicity and developmental toxicity, respectively .

What computational methods predict binding modes of pyrrolo-thieno-imidazoles with biological targets?

Level: Advanced
Answer:

  • Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, pyrazine derivatives adopt a "purple-cyan-red" binding pose in 5-HT₄ receptor active sites, with hydrogen bonds to Asp₃.³² .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .

Why do some synthetic routes produce conflicting stereochemical outcomes?

Level: Advanced
Answer:

  • Stereocenter formation : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to control enantioselectivity .
  • Epimerization risks : Basic conditions (e.g., NaOH/MeOH) may racemize stereocenters. Low-temperature workups (0–5°C) mitigate this .
  • Crystallography validation : Single-crystal X-ray diffraction (e.g., CCD detectors) resolves ambiguities in diastereomer ratios .

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